molecular formula C13H19N3O3S B2557653 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-3-carboxylic acid CAS No. 1353987-35-5

1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-3-carboxylic acid

Cat. No.: B2557653
CAS No.: 1353987-35-5
M. Wt: 297.37
InChI Key: QKLPQRUHHSVEHA-UHFFFAOYSA-N
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Description

1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-3-carboxylic acid is a complex organic compound with the molecular formula C13H19N3O3S. This compound is characterized by its pyrimidine ring substituted with ethoxy and methylthio groups, and a piperidine ring attached to a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-3-carboxylic acid involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting ethoxy and methylthio-substituted precursors under controlled conditions.

    Piperidine Ring Formation: The piperidine ring is then introduced through a cyclization reaction.

Industrial production methods typically involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and methylthio groups.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-3-carboxylic acid can be compared with similar compounds such as:

    1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-4-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.

    4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: This compound lacks the piperidine ring and has a chlorine substituent instead.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyrimidine and piperidine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-3-19-11-7-10(14-13(15-11)20-2)16-6-4-5-9(8-16)12(17)18/h7,9H,3-6,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLPQRUHHSVEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCCC(C2)C(=O)O)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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